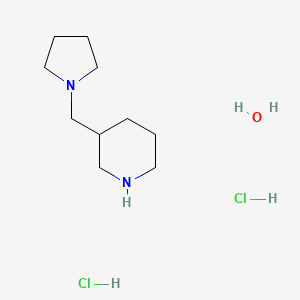![molecular formula C14H13Cl3N2OS B6136215 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanism of action and potential applications.
Mechanism of Action
The exact mechanism of action of 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cellular processes such as cell growth and division.
Biochemical and Physiological Effects
Studies have shown that 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone has a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in DNA synthesis and repair, as well as the modulation of certain signaling pathways involved in cell growth and division.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone in laboratory experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a potentially useful tool for investigating the role of these processes in cellular function. However, one limitation of this compound is that it may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research involving 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone. One area of interest is the development of more selective inhibitors of specific enzymes and signaling pathways, which could help to further elucidate the role of these processes in cellular function. Additionally, this compound could be used in combination with other therapeutic agents to investigate potential synergistic effects. Finally, further studies are needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments, and to develop strategies for minimizing off-target effects.
Synthesis Methods
The synthesis of 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone involves several steps, including the reaction of 2,3,6-trichlorobenzyl chloride with potassium thioacetate to form the corresponding thioester. This thioester is then reacted with propylamine to form the final product.
Scientific Research Applications
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of cancer, as well as in studies investigating the role of certain enzymes and signaling pathways in cellular processes.
properties
IUPAC Name |
4-propyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2OS/c1-2-3-8-6-12(20)19-14(18-8)21-7-9-10(15)4-5-11(16)13(9)17/h4-6H,2-3,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIZNSMIJXRWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=C(C=CC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B6136139.png)
![N-(4-bromophenyl)-2-[(2,4-dichlorophenyl)thio]acetamide](/img/structure/B6136146.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![4-(1-naphthylmethyl)-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperidinyl]ethyl}-2-piperazinone](/img/structure/B6136155.png)


![1-(cyclohexylmethyl)-3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6136193.png)
![N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6136201.png)
![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)


